molecular formula C16H15BrFNO2S B4028113 1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B4028113
M. Wt: 384.3 g/mol
InChI Key: KYVHBSOXJKFILY-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a bromophenylsulfonyl group, a fluorine atom, and a methyl group attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Bromophenylsulfonyl Group: The bromophenylsulfonyl group can be introduced through a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced tetrahydroquinoline derivatives.

    Substitution: Formation of substituted bromophenylsulfonyl derivatives.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromophenyl)sulfonyl]piperazine
  • 1-[(4-bromophenyl)sulfonyl]piperidine
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the fluorine atom and the tetrahydroquinoline core, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2S/c1-11-2-3-12-10-14(18)6-9-16(12)19(11)22(20,21)15-7-4-13(17)5-8-15/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVHBSOXJKFILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Br)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-[(4-bromophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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